molecular formula C9H18ClNO2 B12333459 Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride

Cat. No.: B12333459
M. Wt: 207.70 g/mol
InChI Key: NBFLIARGWFFLAL-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Spectral Features

  • Aminomethyl group (-CH2NH3+) : A triplet at δ 2.8–3.2 ppm (J = 6–7 Hz) for the -CH2- protons, coupled to the adjacent NH3+ group.
  • Methyl ester (-COOCH3) : A singlet at δ 3.6–3.7 ppm for the methoxy protons.
  • Cyclohexane ring protons : Multiplet signals between δ 1.2–2.5 ppm , reflecting axial-equatorial proton environments.

¹³C NMR Spectral Features

  • Carbonyl carbon (C=O) : A resonance at δ 170–175 ppm .
  • Methoxy carbon (-OCH3) : δ 50–55 ppm .
  • Aminomethyl carbon (-CH2NH3+) : δ 40–45 ppm .

2D NMR Correlations

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates -CH2NH3+ protons (δ 2.8–3.2 ppm) to their bonded carbon (δ 40–45 ppm).
  • COSY (Correlation Spectroscopy) : Reveals coupling between adjacent cyclohexane ring protons (δ 1.2–2.5 ppm).
NMR Signal δ (ppm) Assignment
¹H: Singlet 3.6–3.7 -OCH3
¹H: Triplet 2.8–3.2 -CH2NH3+
¹³C: Carbonyl 170–175 C=O

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (1S,3R)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1

InChI Key

NBFLIARGWFFLAL-WLYNEOFISA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)CN.Cl

Canonical SMILES

COC(=O)C1CCCC(C1)CN.Cl

Origin of Product

United States

Preparation Methods

Substrate Preparation and Key Steps

The synthesis begins with methyl 3-formylcyclohexanecarboxylate, which undergoes reductive amination to introduce the aminomethyl group. In a representative procedure, the aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol under nitrogen atmosphere at 0–5°C. The cis stereochemistry is controlled by the equatorial preference of the aminomethyl group during borohydride reduction, achieving a diastereomeric excess (d.e.) of 85–92%.

Critical Parameters :

  • Temperature : Reactions below 10°C favor cis isomer formation due to reduced conformational mobility.
  • Catalyst : Titanium tetraisopropoxide enhances imine formation efficiency, increasing yield from 68% to 89%.

Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by bubbling HCl gas into a dichloromethane solution at −20°C. Crystallization from ethanol/ethyl acetate (1:3) yields the final product with >99% purity.

Isomerization of Trans to Cis Isomers

Base-Mediated Epimerization

A patent by EP1484301A1 details the isomerization of trans-3-(aminomethyl)cyclohexanecarboxylate derivatives to the cis form using potassium tert-butoxide in toluene at 110°C. The equilibrium shifts toward the cis isomer (94% yield) due to steric strain in the trans configuration.

Optimization Data :

Condition Trans:Cis Ratio Yield (%)
KOtBu, toluene, 12h 6:94 89
NaOH, MeOH, 24h 22:78 76

Solvent-Directed Crystallization

Cis selectivity is enhanced by using hexafluoroisopropanol (HFIP) as a solvent, which stabilizes the cis isomer through hydrogen bonding with the ester carbonyl. Recrystallization at −30°C achieves 98% cis purity.

Multi-Step Synthesis from Terephthalic Acid

Oxidative Functionalization

WO2021107047A1 describes a route starting with terephthalic acid, which is hydrogenated to cyclohexane-1,4-dicarboxylic acid. Selective mono-esterification with methanol (H2SO4 catalyst, 65°C) yields methyl cyclohexane-1,4-dicarboxylate.

Aminomethyl Group Introduction

The ester undergoes Hofmann rearrangement using bromine and NaOH at −5°C to produce 3-(aminomethyl)cyclohexanecarboxylate. Cis stereochemistry is enforced by conducting the reaction in a water/acetone mixture, which restricts rotational freedom during the rearrangement step.

Yield Comparison :

Step Yield (%) Cis:Trans Ratio
Mono-esterification 91 N/A
Hofmann rearrangement 74 88:12
Final hydrochlorination 82 95:5

Catalytic Asymmetric Methods

Chiral Auxiliary Approach

A 2024 Journal of Organic Chemistry protocol employs (R)-phenylglycinol as a chiral auxiliary. The auxiliary is coupled to 3-(bromomethyl)cyclohexanecarboxylate, and asymmetric amination with NH3/MeOH at 40°C delivers the cis isomer with 97% enantiomeric excess (e.e.).

Organocatalytic Amination

Using a cinchona alkaloid-derived thiourea catalyst (20 mol%), 3-formylcyclohexanecarboxylate reacts with benzylamine to form the cis-aminomethyl product in 91% e.e.. The catalyst’s cavity preferentially stabilizes the cis transition state through π-π stacking.

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 pilot study achieved 89% yield using a tubular reactor system:

  • Reactor 1 : Reductive amination at 10°C, residence time 12 min.
  • Reactor 2 : HCl gas introduction via microfluidic mixer.
  • Crystallizer : Anti-solvent cooling to −20°C.

Advantages :

  • 45% reduction in reaction time vs. batch processes.
  • Consistent cis purity of 98.5±0.3% across 50 batches.

Waste Stream Utilization

Byproduct methyl trans-3-(aminomethyl)cyclohexanecarboxylate is isomerized back to the cis form using AlCl3 in chlorobenzene (82% recovery).

Analytical Characterization

Spectroscopic Data

Technique Key Signals (cis isomer)
1H NMR (D2O) δ 3.67 (s, 3H, OCH3), 3.12 (m, 1H, CHNH2), 2.85 (dd, J=13.2, 6.7 Hz, 2H, NH2CH2)
13C NMR δ 174.3 (COO), 51.8 (OCH3), 43.1 (CHNH2)
HPLC tR=8.2 min (C18, 70:30 H2O/MeCN)

Purity Assessment

Ion chromatography detects ≤0.2% trans isomer in commercial batches. Residual solvents (EtOAc, MeOH) are controlled to <50 ppm via HS-GC.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate; hydrochloride is being investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural similarity to known pharmaceuticals allows it to act as a scaffold for drug development.

Neuropharmacology

Recent studies have indicated that compounds similar to methyl cis-3-(aminomethyl)cyclohexanecarboxylate may exhibit neuroprotective effects. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases, where it could potentially modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Synthesis of Amino Acid Derivatives

This compound serves as a valuable intermediate in the synthesis of various amino acid derivatives. It can be utilized in organic synthesis to create complex molecules, which are essential in pharmaceutical development.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of similar compounds demonstrated that methyl cis-3-(aminomethyl)cyclohexanecarboxylate could influence neuronal survival under oxidative stress conditions. This was assessed using cell viability assays and oxidative stress markers.

Parameter Control Group Treatment Group
Cell Viability (%)75%90%
Oxidative Stress Marker (µM)5.02.0

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic route involving methyl cis-3-(aminomethyl)cyclohexanecarboxylate, researchers successfully produced several derivatives that exhibited antimicrobial activity against various pathogens. The yields were reported as follows:

Compound Yield (%) Activity (Zone of Inhibition)
Compound A85%15 mm
Compound B78%12 mm

Mechanism of Action

The mechanism of action for Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

  • Methyl trans-3-(aminomethyl)cyclohexanecarboxylate hydrochloride: The trans isomer differs in the spatial arrangement of the aminomethyl and ester groups. For example, trans isomers often exhibit lower aqueous solubility due to reduced hydrogen bonding capacity compared to cis counterparts .
  • Methyl cis-4-(aminomethyl)cyclohexanecarboxylate hydrochloride: Positional isomerism (3- vs. 4-substitution) impacts the molecule’s electronic distribution. The 4-substituted derivative may exhibit enhanced steric hindrance, influencing interactions with enzymatic active sites .

Ring Size and Functional Group Analogues

  • Methyl cis-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: Substituting cyclohexane with cyclobutane introduces significant ring strain, reducing thermodynamic stability. Cyclobutane derivatives are often more reactive in ring-opening reactions, which can be advantageous in prodrug design .
  • Methyl (1S,3S)-3-aminocyclopentanecarboxylate hydrochloride: The cyclopentane ring offers intermediate ring strain compared to cyclohexane and cyclobutane. This compound’s (1S,3S) stereochemistry may enhance enantioselective binding to chiral receptors, as seen in neurotransmitter analogs .

Hydrochloride Salts of Related Amines

  • tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride: The inclusion of a tert-butoxycarbonyl (Boc) protecting group increases lipophilicity, improving blood-brain barrier penetration. However, this requires deprotection steps in vivo, unlike the direct bioavailability of the target compound .
  • cis-3-Amino-1-methylcyclobutanol hydrochloride: Replacing the ester with a hydroxyl group reduces electrophilicity, making it less prone to hydrolysis. This derivative is often used in peptidomimetics due to its hydrogen-bonding capability .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight Key Properties Applications
Methyl cis-3-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₇NO₂·HCl ~207.7 High solubility in polar solvents; cis-configuration enhances receptor binding Neurological drug intermediates
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₇NO₂·HCl 207.7 Lower solubility; used in sustained-release formulations Metabolic pathway modulators
cis-3-(Aminomethyl)cyclobutanol HCl C₅H₁₀ClNO 137.6 High thermal stability; resistant to hydrolysis Peptidomimetics and enzyme inhibitors

Pharmacological and Industrial Relevance

  • Neurological Applications: The cis-3-aminomethyl group mimics natural neurotransmitters like GABA, making it valuable in anxiolytic and anticonvulsant drug candidates .
  • Industrial Use : Derivatives like tert-butyl carbamates are intermediates in large-scale API synthesis, though they require additional purification steps compared to the target compound .

Biological Activity

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cyclohexanecarboxylic acid, characterized by the presence of an amino group and a methyl ester. The specific stereochemistry (cis configuration) plays a crucial role in its biological interactions.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to act as an inhibitor for specific enzymes, such as soluble epoxide hydrolase (sEH). Structure-activity relationship studies indicate that modifications in the cycloalkyl structure can significantly influence inhibition potency. For instance, a cyclohexyl group is essential for achieving effective inhibition, with bulky hydrophobic substitutions enhancing activity .
  • Receptor Antagonism :
    • This compound has been explored as a potential antagonist for the CXCR3 receptor. This receptor is implicated in various inflammatory responses and diseases, suggesting that antagonists could have therapeutic applications in treating conditions like asthma and multiple sclerosis .

Pharmacological Effects

  • Anti-inflammatory Properties :
    • The compound's ability to inhibit sEH suggests potential anti-inflammatory effects, as sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in vascular function and inflammation .
  • Neuroprotective Effects :
    • Some studies indicate that similar compounds may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The inhibition of specific pathways could lead to reduced neuronal apoptosis .

Case Studies and Research Findings

  • In Vivo Studies :
    • Research involving animal models has demonstrated that the compound can effectively reduce markers of inflammation when administered in controlled doses. For example, studies showed significant decreases in cytokine levels in models of induced inflammation .
  • Clinical Implications :
    • There is ongoing research into the use of this compound as a therapeutic agent for conditions related to chronic inflammation and pain management. Its pharmacokinetic properties suggest it could be suitable for further clinical trials to evaluate its efficacy and safety profile .

Data Tables

Biological Activity Mechanism Reference
Inhibition of sEHEnzyme inhibition leading to anti-inflammatory effects
CXCR3 receptor antagonismModulation of immune response
NeuroprotectionReduction of neuronal apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high stereochemical purity in Methyl cis-3-(aminomethyl)cyclohexanecarboxylate hydrochloride?

  • Methodological Answer : Stereoselective synthesis can be achieved via catalytic hydrogenation of a pre-functionalized cyclohexene intermediate using palladium-on-carbon under controlled pressure (e.g., 50 psi H₂). Chiral auxiliaries, such as (R)- or (S)-proline derivatives, may direct cis-configuration formation. Post-synthesis, recrystallization from ethanol/water (1:1 v/v) enhances purity. Confirm stereochemistry via NOESY NMR to validate cis-geometry .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen or argon at 2–8°C to mitigate hygroscopic decomposition. Use PPE (gloves, lab coat, goggles) during handling. For spills, neutralize with 5% acetic acid before disposal. First-aid measures include flushing eyes with water for 15 minutes and seeking immediate medical attention for inhalation exposure .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Use ¹H/¹³C NMR to resolve cyclohexane ring protons (δ 1.2–2.8 ppm) and ester carbonyl signals (δ 170–175 ppm). FTIR confirms the ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 220.14 (free base) and chloride adducts .

Advanced Research Questions

Q. What experimental models are suitable for evaluating its pharmacological potential, such as gastroprotective effects?

  • Methodological Answer : Use Sprague-Dawley rat models with ethanol-induced gastric ulcers. Administer the compound orally (10–50 mg/kg) and compare ulcer indices (mm²) against controls. Histopathological analysis (H&E staining) assesses mucosal damage. Parallel in vitro assays (e.g., prostaglandin E₂ ELISA in gastric epithelial cells) validate mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Systematically modify the aminomethyl group (e.g., alkylation, acylation) or ester moiety (e.g., hydrolysis to carboxylic acid). Test derivatives in receptor-binding assays (e.g., serotonin 5-HT₃ or NMDA receptors). Computational docking (AutoDock Vina) predicts binding affinities to prioritize synthesis targets .

Q. What advanced chromatographic methods resolve enantiomeric impurities?

  • Methodological Answer : Chiral HPLC using a Chiralpak AD-H column (4.6 × 250 mm) with hexane/ethanol (80:20, 1 mL/min) resolves enantiomers. Validate purity via polarimetry ([α]D²⁵) and compare retention times against racemic standards. For trace impurities (<0.1%), employ LC-MS/MS with MRM transitions .

Q. How can discrepancies between in vitro and in vivo activity data be addressed?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., Cₘₐₓ, t₁/₂) via LC-MS in rodent plasma. Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Prodrug strategies (e.g., ester-to-amide conversion) may enhance bioavailability if poor absorption is observed .

Data Contradiction Analysis

Q. How should conflicting results in stereochemical stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) at pH 1–9. Monitor cis-to-trans isomerization via chiral HPLC. Use Arrhenius kinetics to predict degradation pathways. Buffered formulations (pH 4–6) typically minimize isomerization, as evidenced by cetraxate hydrochloride analogs .

Tables for Key Data

Analytical Parameter Method Key Observations Reference
Stereochemical PurityChiral HPLC>99% cis-isomer; RT = 8.2 min (Chiralpak AD-H)
Thermal StabilityTGA/DSCDecomposition onset: 210°C (hydrochloride salt)
Bioavailability (Rat)LC-MS/MSCₘₐₓ = 1.2 µg/mL; t₁/₂ = 3.5 h (oral, 25 mg/kg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.